2-Amino-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzodioxole moiety, a thiazolopyridine core, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the methoxylation of a suitable precursor to form the benzodioxole ring.
Construction of the Thiazolopyridine Core: This is achieved through a series of cyclization reactions, often involving the use of sulfur-containing reagents.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: The compound is studied for its potential use in developing new drugs targeting various diseases.
Biological Studies: It is used in research to understand its effects on biological systems and its interaction with different biomolecules.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, such as certain COX inhibitors, exhibit similar chemical properties.
Uniqueness
2-AMINO-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its combined structural features of benzodioxole and thiazolopyridine, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
2-amino-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C14H13N3O4S/c1-19-8-2-6(3-9-11(8)21-5-20-9)7-4-10(18)16-13-12(7)22-14(15)17-13/h2-3,7H,4-5H2,1H3,(H2,15,17)(H,16,18) |
InChI Key |
CNYLSAZIFQIPGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3SC(=N4)N |
Origin of Product |
United States |
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